molecular formula C11H8N2O3 B14291184 4,5-Dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide CAS No. 116046-46-9

4,5-Dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B14291184
CAS No.: 116046-46-9
M. Wt: 216.19 g/mol
InChI Key: XSZBNSKBPUHFKD-UHFFFAOYSA-N
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Description

4,5-Dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring substituted with phenyl and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves multi-step reactions. One common method is the three-component condensation reaction involving ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, malononitrile, and 5,5-dimethylcyclohexane-1,3-dione . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce more reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,5-Dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern and the presence of both phenyl and carboxamide groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

116046-46-9

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

4-hydroxy-5-oxo-2-phenylpyrrole-3-carboxamide

InChI

InChI=1S/C11H8N2O3/c12-10(15)7-8(13-11(16)9(7)14)6-4-2-1-3-5-6/h1-5H,(H2,12,15)(H,13,14,16)

InChI Key

XSZBNSKBPUHFKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C(=C2C(=O)N)O

Origin of Product

United States

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